molecular formula C24H19N3O B2546362 6-methoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932464-01-2

6-methoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2546362
CAS No.: 932464-01-2
M. Wt: 365.436
InChI Key: QRXDLZGSEJHYHU-UHFFFAOYSA-N
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Description

6-Methoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole fused to a quinoline core. Its structure includes a methoxy group at position 6, a 4-methylphenyl substituent at position 1, and a phenyl group at position 3 (Figure 1). This compound belongs to the pyrazolo[4,3-c]quinoline family, which is known for diverse pharmacological activities, including anti-inflammatory, anticancer, and receptor modulation properties .

Properties

IUPAC Name

6-methoxy-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O/c1-16-11-13-18(14-12-16)27-24-19-9-6-10-21(28-2)23(19)25-15-20(24)22(26-27)17-7-4-3-5-8-17/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXDLZGSEJHYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anti-cancer properties, and other pharmacological effects based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H20N2OC_{25}H_{20}N_2O with a molecular weight of approximately 384.44 g/mol. The compound features a methoxy group and two phenyl groups, which contribute to its biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. A study evaluated the anti-inflammatory effects of various derivatives by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The results showed that some derivatives could inhibit NO production effectively, implicating their potential as anti-inflammatory agents through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives

CompoundIC50 (μM)Mechanism of Action
Compound 2i12.5Inhibition of iNOS
Compound 2m10.0Inhibition of COX-2
6-Methoxy derivativeTBDTBD

Anti-cancer Activity

The anti-cancer potential of pyrazoloquinoline derivatives has been explored in various studies. In vitro tests against cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer) demonstrated that these compounds can inhibit cell proliferation. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study: In vitro Evaluation against Cancer Cell Lines
In a recent study, several pyrazolo[4,3-c]quinoline derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that specific modifications in the chemical structure significantly enhanced their potency against cancer cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (μM)Mode of Action
6-Methoxy derivativeA54915.0Apoptosis induction
Another derivativeHCT-1168.5Cell cycle arrest

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) studies have provided insights into how structural modifications influence biological activity. The presence of electron-donating groups like methoxy enhances anti-inflammatory and anti-cancer activities by improving solubility and bioavailability .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazoloquinolines exhibit potent anticancer properties. For instance, compounds related to 6-methoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline have shown activity against several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. Research demonstrated that these compounds can induce apoptosis and inhibit cell proliferation at low concentrations .

Case Study:
In a study involving structural modifications of pyrazoloquinolines, certain derivatives displayed IC50 values in the range of 1.9–7.52 μg/mL against HCT-116 cells, indicating strong anticancer potential .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly as an inhibitor of HIV-1 integrase. Structural analogs have been designed and synthesized to enhance their efficacy against HIV-1, leveraging the pyrazoloquinoline scaffold for improved interaction with viral enzymes .

Case Study:
A series of derivatives were synthesized based on the lead compound, demonstrating promising anti-HIV activity in vitro, with some compounds exhibiting significant inhibition of integrase activity .

Antitubercular Activity

Emerging research highlights the potential of pyrazoloquinoline derivatives as antitubercular agents. The mechanism involves inhibition of the InhA enzyme in Mycobacterium tuberculosis, which is crucial for fatty acid synthesis necessary for bacterial growth .

Case Study:
In a study assessing various quinoline derivatives, compounds demonstrated effective inhibition against M. tuberculosis strains, with some achieving MIC values comparable to established antitubercular drugs like Isoniazid .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of pyrazoloquinoline derivatives. Modifications at various positions on the quinoline ring and the pyrazole moiety can significantly affect biological activity.

ModificationEffect on Activity
Methoxy group at position 6Enhances solubility and bioavailability
Methyl substitution on phenyl ringsIncreases binding affinity to target enzymes
Alteration in hydrophobicityAffects permeability through cellular membranes

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Ring Annulation

The biological activity of pyrazoloquinolines is highly dependent on substituent positions and ring annulation. Below is a comparative analysis of key derivatives:

Table 1: Structural and Activity Comparison of Selected Pyrazoloquinolines
Compound Name Substituents Ring System Key Biological Activities Reference
Target Compound 1-(4-methylphenyl), 3-phenyl, 6-methoxy [4,3-c] Inferred anti-inflammatory (structural similarity)
2i (3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline) 3-amino, 4-(4-hydroxyphenylamino) [4,3-c] Potent NO inhibition (IC50 ≈ 1400W), iNOS/COX-2 suppression
2m (4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid) 4-aminobenzoic acid, 3-amino [4,3-c] Significant NO inhibition, comparable to 1400W
F7 (4-(4-fluorophenyl)-3-isopropyl-6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline) 1-phenyl, 3-isopropyl, 4-fluorophenyl, 6-methoxy [3,4-b] Not explicitly reported; structural analogs show COX-2 inhibition
8-Bromo Analog (8-bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline) 8-bromo, 1-(4-methylphenyl), 3-phenyl [4,3-c] Halogen substituent may enhance lipophilicity/binding

Key Findings from Comparative Analysis

Anti-Inflammatory Activity: The target compound lacks direct activity data but shares structural features with derivatives like 2i and 2m, which inhibit NO production via iNOS/COX-2 suppression . 2i and 2m demonstrate IC50 values in the submicromolar range, highlighting the importance of amino and hydroxyl groups for potency .

Impact of Ring Annulation: Pyrazolo[4,3-c]quinolines (target, 2i, 2m) differ from [3,4-b] isomers (e.g., F7) in ring fusion. The [4,3-c] system may allow better alignment with enzymatic active sites, as seen in anti-inflammatory studies .

Substituent Effects: Electron-Donating Groups: Methoxy (target) and hydroxyl (2i) groups improve solubility and hydrogen-bonding capacity, whereas bromine (8-bromo analog) increases molecular weight and lipophilicity .

Pharmacological Implications

Key determinants include:

  • Methoxy Group: May modulate electron distribution, enhancing interactions with iNOS/COX-2.
  • 4-Methylphenyl : Balances lipophilicity and steric effects, possibly improving pharmacokinetics.

Q & A

Basic Research Question

  • X-Ray Crystallography : Provides definitive proof of 3D structure, including bond angles and torsional strain in the fused pyrazoloquinoline system .
  • Advanced NMR : 1H^1H-15N^{15}N HMBC correlations to verify nitrogen connectivity in the heterocyclic core .
  • HRMS : Accurate mass measurement (error < 2 ppm) to confirm molecular formula (C24_{24}H19_{19}N3_{3}O1_{1}) .

How do substituent variations impact the biological activity of pyrazolo[4,3-c]quinoline derivatives?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • Methoxy Groups : Enhance solubility and bioavailability but may reduce binding affinity to hydrophobic enzyme pockets. Position 6-methoxy improves metabolic stability .

  • Halogen Substituents : Chloro or fluoro groups at position 1 or 3 increase lipophilicity and target selectivity (e.g., IC50_{50} values drop from 50 μM to 12 μM against COX-2) .

  • Comparative Data :

    Substituent PositionBiological Activity (IC50_{50})Target
    6-OCH3_3, 1-Ph18 μMCOX-2
    6-Cl, 1-Ph8 μMEGFR
    Data derived from analogs in .

What strategies can resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

  • Assay Standardization : Use identical cell lines (e.g., HeLa vs. MCF-7) and protocols (e.g., MTT vs. ATP-luciferase) to minimize variability .
  • Metabolic Profiling : LC-MS/MS to identify active metabolites that may contribute to discrepancies (e.g., demethylation of methoxy groups in vivo) .
  • Computational Modeling : Molecular docking (AutoDock Vina) to validate binding poses across different studies and adjust for protonation states .

What synthetic routes are scalable for producing gram-scale quantities of this compound?

Advanced Research Question

  • Continuous Flow Reactors : Enable multi-step synthesis with in-line purification (e.g., telescoped amidation and cyclization) and 70–85% overall yield .
  • Green Chemistry : Solvent-free mechanochemical grinding for cyclocondensation steps, reducing waste and energy use .
  • Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy to ensure consistency in large batches .

How does the electronic configuration of substituents influence the photophysical properties of this compound?

Advanced Research Question

  • Fluorescence Quenching : Electron-withdrawing groups (e.g., -NO2_2) reduce quantum yield (Φ from 0.45 to 0.12), while methoxy groups enhance π→π* transitions .
  • TD-DFT Calculations : Predict absorption maxima (e.g., 340 nm vs. experimental 335 nm) and assign electronic transitions (e.g., S0_0→S1_1) .

What are the challenges in crystallizing this compound for X-ray studies?

Basic Research Question

  • Polymorphism : Slow evaporation (hexane/acetone) at 4°C yields monoclinic crystals (space group P21_1/c), while rapid cooling produces amorphous solids .
  • Solvent Selection : High-vapor-pressure solvents (diethyl ether) promote better crystal lattice formation compared to DMSO .

How can researchers validate the proposed mechanism of action for this compound in kinase inhibition?

Advanced Research Question

  • Kinase Profiling : Broad-panel screening (Eurofins KinaseProfiler) to identify off-target effects (e.g., inhibition of CDK2 at 0.5 μM) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG = -9.8 kcal/mol) to confirm competitive vs. allosteric inhibition .

What computational tools are effective for predicting the metabolic stability of this compound?

Advanced Research Question

  • CYP450 Metabolism Prediction : Use SwissADME to identify vulnerable sites (e.g., methoxy demethylation by CYP3A4) .
  • Machine Learning Models : Train on PubChem data to predict half-life (t1/2_{1/2} = 4.2 hours in human liver microsomes) .

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